Plerixafor is derived from the bicyclam class of compounds, characterized by its dual cyclam rings linked by a 1,4-phenylenebis(methylene) bridge. It is classified under pharmaceutical agents targeting chemokine receptors, specifically designed to interact with CXCR4, which plays a crucial role in various physiological processes including hematopoiesis and immune responses .
The synthesis of plerixafor octahydrochloride involves several key steps that can vary significantly among different methods. A notable process includes:
Plerixafor octahydrochloride has a complex molecular structure characterized by:
Plerixafor undergoes several chemical reactions during its synthesis and application:
Plerixafor functions as an antagonist of the CXCR4 receptor:
Plerixafor octahydrochloride exhibits several important physical and chemical properties:
Plerixafor octahydrochloride has several significant applications in both clinical and research settings:
Plerixafor octahydrochloride, initially designated as 1,1′-(1,4-phenylenebis(methylene))bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride (JM3100 or AMD3100), was first synthesized in 1987 during investigations into dimetallic coordination chemistry and redox-active compounds [1] [6]. Early research focused on its potential as an anti-human immunodeficiency virus (HIV) therapeutic due to its potent inhibition of T-tropic (X4) HIV-1 strains. The compound specifically antagonized the C-X-C chemokine receptor type 4 (CXCR4), identified as a coreceptor for viral entry alongside cluster of differentiation 4 (CD4) [2] [4]. Preclinical studies demonstrated effective viral suppression at nanomolar concentrations (1–10 nM), with minimal cytotoxicity observed at concentrations ≤500 μM, yielding a therapeutic index exceeding 100,000 [6].
Phase I clinical trials in healthy volunteers, designed to evaluate safety and antiviral potential, unexpectedly revealed a rapid and significant increase in peripheral white blood cell counts within hours of subcutaneous administration. Further immunological characterization identified these cells as CD34-positive hematopoietic stem and progenitor cells [6] [9]. This phenomenon was mechanistically distinct from granulocyte colony-stimulating factor-induced mobilization and represented a profound shift in the compound’s therapeutic potential. The serendipitous observation of hematopoietic stem cell mobilization redirected development efforts away from virology and toward hematopoietic transplantation [1] [4].
Table 1: Key Molecular Interactions Underlying Plerixafor’s Mechanism of Action
Target Receptor | Interaction Type | Key Binding Residues | Functional Consequence |
---|---|---|---|
C-X-C Chemokine Receptor Type 4 (CXCR4) | Competitive Antagonism | Asp171, Asp262, Glu288 | Inhibition of Stromal Cell-Derived Factor-1α binding, disrupting hematopoietic stem cell anchorage |
C-X-C Chemokine Receptor Type 7 (CXCR7) | Allosteric Agonism (high concentrations only) | Not fully characterized | Potential modulation of cell migration (pharmacologically secondary) |
The mechanistic understanding of Plerixafor’s stem cell mobilization capability centered on its disruption of the CXCR4/Stromal Cell-Derived Factor-1α axis. Stromal Cell-Derived Factor-1α, constitutively secreted by bone marrow stromal cells (osteoblasts, endothelial cells, CXCL12-abundant reticular cells), functions as a critical chemoattractant and retention signal for hematopoietic stem cells expressing CXCR4 [4] [9]. Plerixafor acts as a reversible, competitive antagonist, binding within the chemokine pocket of CXCR4 via ionic interactions involving aspartate and glutamate residues. This blockade prevents Stromal Cell-Derived Factor-1α binding and subsequent G-protein activation and intracellular signaling, ultimately releasing hematopoietic stem cells from their marrow niches into peripheral circulation [4] [6] [9].
Recognizing the clinical significance for patients failing conventional granulocyte colony-stimulating factor mobilization, development rapidly pivoted toward hematopoietic stem cell transplantation support. Phase I/II trials in patients with non-Hodgkin lymphoma and multiple myeloma demonstrated that Plerixafor plus granulocyte colony-stimulating factor synergistically enhanced peripheral blood CD34-positive cell yields compared to granulocyte colony-stimulating factor alone [2] [6] [9]. This synergy stemmed from granulocyte colony-stimulating factor’s priming effect, upregulating neutrophil-derived proteases (e.g., elastase, cathepsin G) that degrade stromal Stromal Cell-Derived Factor-1α and adhesion molecules (e.g., very late antigen-4/vascular cell adhesion molecule-1), while Plerixafor directly disrupted CXCR4-mediated retention [4] [9].
Pivotal Phase III trials solidified its clinical utility. In patients with non-Hodgkin lymphoma, Plerixafor plus granulocyte colony-stimulating factor enabled 59.3%–62% to achieve the optimal collection target (≥5×10⁶ CD34-positive cells/kg) within four apheresis sessions, starkly contrasting with only 19.6%–20% success using granulocyte colony-stimulating factor plus placebo [6]. Similarly, in multiple myeloma, 75.7% reached ≥6×10⁶ CD34-positive cells/kg with the combination versus 51.3% with granulocyte colony-stimulating factor alone [6] [9]. These outcomes underpinned United States Food and Drug Administration (FDA) and European Medicines Agency (EMA) approval in 2008 and 2009, respectively, specifically for autologous stem cell mobilization in non-Hodgkin lymphoma and multiple myeloma [1] [2] [9].
Table 2: Efficacy Outcomes from Pivotal Phase III Trials Leading to Approval
Disease Population | Intervention | Key Efficacy Endpoint | Achievement Rate (%) | Reference Study |
---|---|---|---|---|
Non-Hodgkin Lymphoma | Plerixafor + Granulocyte Colony-Stimulating Factor | ≥5×10⁶ CD34+ cells/kg in ≤4 apheresis sessions | 59.3 – 62.0 | Study 3101, NCT01767714 [6] |
Placebo + Granulocyte Colony-Stimulating Factor | ≥5×10⁶ CD34+ cells/kg in ≤4 apheresis sessions | 19.6 – 20.0 | Study 3101, NCT01767714 [6] | |
Multiple Myeloma | Plerixafor + Granulocyte Colony-Stimulating Factor | ≥6×10⁶ CD34+ cells/kg in ≤4 apheresis sessions | 75.7 | Study 3102 [6] [9] |
Placebo + Granulocyte Colony-Stimulating Factor | ≥6×10⁶ CD34+ cells/kg in ≤4 apheresis sessions | 51.3 | Study 3102 [6] [9] |
Beyond its approved indications, research continues exploring Plerixafor’s utility in other hematologic and oncologic contexts. Investigations target overcoming microenvironment-mediated protection in acute leukemias, potentially mobilizing malignant cells and sensitizing them to chemotherapy [6]. Its application in sickle cell disease mobilization protocols (where granulocyte colony-stimulating factor is contraindicated due to vaso-occlusive crisis risk) and in vivo stem cell gene therapy strategies highlights its expanding role in novel therapeutic paradigms [6] [10]. This evolution—from an abandoned antiviral to a cornerstone of transplantation medicine—exemplifies how serendipity and mechanistic insight can redirect pharmacological development toward areas of significant unmet clinical need.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0